molecular formula C15H14N2O3S B14118138 (E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime

(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime

Cat. No.: B14118138
M. Wt: 302.4 g/mol
InChI Key: JVXSKVXQSUHQAO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime typically involves multiple steps:

    Thioether Formation: The attachment of the p-tolylthio group to the benzaldehyde.

    Oxime Formation: The conversion of the aldehyde group to an oxime using hydroxylamine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thioethers or amines.

Scientific Research Applications

(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its oxime group.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or enzymes, affecting their activity. The thioether linkage can also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzaldehyde oxime: Lacks the thioether linkage.

    4-(p-tolylthio)benzaldehyde oxime: Lacks the nitro group.

    3-nitro-4-(p-tolylthio)benzaldehyde: Lacks the oxime group.

Uniqueness

(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime is unique due to the combination of its nitro group, thioether linkage, and oxime functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

(Z)-N-methoxy-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine

InChI

InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10-

InChI Key

JVXSKVXQSUHQAO-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.